Methyl 5-acetamido-2,4-diacetyloxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate
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Overview
Description
Methyl 5-acetamido-2,4-diacetyloxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its multiple acetyl groups and a carboxylate group, making it a versatile molecule in synthetic chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-acetamido-2,4-diacetyloxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes acetylation reactions where acetyl groups are introduced to the molecule. The reaction conditions usually require anhydrous environments and catalysts to facilitate the acetylation process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-acetamido-2,4-diacetyloxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 5-acetamido-2,4-diacetyloxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-acetamido-2,4-diacetyloxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt biochemical pathways, leading to therapeutic effects such as the inhibition of viral replication or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxyhexopyranoside
- N-Acetylneuraminic acid 2,4,7,8,9-pentaacetate
- Acetic acid (5-acetamido-3,4-diacetyloxy-6-prop-2-enoxy-2-oxanyl)methyl ester
Uniqueness
Methyl 5-acetamido-2,4-diacetyloxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate is unique due to its specific arrangement of acetyl groups and the presence of a carboxylate group. This structure imparts distinct chemical properties, making it particularly useful in targeted biochemical applications .
Properties
IUPAC Name |
methyl 5-acetamido-2,4-diacetyloxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO14/c1-10(24)23-18-16(33-12(3)26)8-22(21(30)31-7,36-15(6)29)37-20(18)19(35-14(5)28)17(34-13(4)27)9-32-11(2)25/h16-20H,8-9H2,1-7H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDZYSKLMAXHOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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